Venom

Description

Properties

Key on ui mechanism of action |

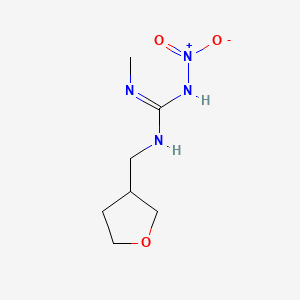

The binding of the neonicotinoid insecticide dinotefuran to insect nicotinic acetylcholine receptors (nAChRs) was examined by a centrifugation method using the nerve cord membranes of American cockroaches and [(3)H]dinotefuran (78 Ci/mmol). The Kd and Bmax values of [(3H)]dinotefuran binding were estimated to be 13.7 nM and 14.8 fmol/40 ug protein respectively by Scatchard analysis. Epibatidine, an nAChR agonist, showed a rather lower affinity to the dinotefuran binding site (IC50=991 nM) than dinotefuran (IC50=5.02 nM). Imidacloprid and nereistoxin displayed lower potencies than dinotefuran but higher potencies than epibatidine. The potencies of five dinotefuran analogues in inhibiting the specific binding of [(3H)]dinotefuran to nerve cord membranes were determined. A good correlation (r2=0.970) was observed between the -log IC50 values of the tested compounds and their piperonyl butoxide-synergized insecticidal activities (-log LD50 values) against German cockroaches. The results indicate that a high-affinity binding site for dinotefuran is present in the nerve cord of the American cockroach and that the binding of ligands to the site leads to the manifestation of insecticidal activity. To investigate the action of dinotefuran (MTI-446, 1-methyl-2-nitro-3-(tetrahydro-3-furylmethyl)guanidine), a recently developed insecticide, on insect nicotinic acetylcholine receptors (nAChRs), we determined the potencies of the compound and 15 analogues in inhibiting the specific binding of [(3)H]epibatidine (EPI), a nAChR agonist, and [(3)H]alpha-bungarotoxin (alpha-BGT), a competitive nAChR antagonist, to the nerve cord membranes of American cockroaches (Periplaneta americana). Racemic dinotefuran inhibited [(3)H]EPI binding with an IC50 of 890 nM and [(3)H]alpha-BGT binding with an IC50 of 36.1 uM. Scatchard analysis indicated that the dinotefuran inhibition of [(3)H]EPI binding was a competitive one. Slight structural modification caused a drastic reduction in potency; only four analogues were found to be equipotent to or more potent than dinotefuran. Chloropyridinyl and chlorothiazolyl neonicotinoid insecticides displayed two or three orders of magnitude higher potency than dinotefuran. There was a good correlation between the IC50 values of tested compounds obtained with [(3)H]EPI and those obtained with [(3)H]alpha-BGT. A better correlation was observed between 3-hr knockdown activities (KD50) against German cockroaches (Blattella germanica) and IC50 values obtained from [(3)H]EPI assays than between 24-hr lethal activities (LD50) and IC50 values. While the results indicate that dinotefuran and its analogues interact with the ACh-binding site in cockroach nAChRs, it remains to be elucidated why they displayed lower potencies than those expected based on their insecticidal activities. It permanently binds to the same insect receptor sites as acetylcholine and activates the nerve impulse at the synapse causing stimulation, which results in tremors, incoordination and insect death. Dinotefuran does not bind to mammalian acetylcholine receptor sites. |

|---|---|

CAS No. |

165252-70-0 |

Molecular Formula |

C7H14N4O3 |

Molecular Weight |

202.21 g/mol |

IUPAC Name |

1-methyl-2-nitro-3-(oxolan-3-ylmethyl)guanidine |

InChI |

InChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10) |

InChI Key |

YKBZOVFACRVRJN-UHFFFAOYSA-N |

Isomeric SMILES |

CN/C(=N/[N+](=O)[O-])/NCC1CCOC1 |

Canonical SMILES |

CNC(=N[N+](=O)[O-])NCC1CCOC1 |

Appearance |

Solid powder |

boiling_point |

208 °C (decomposes) |

Color/Form |

White crystalline solid |

density |

1.40 (specific gravity) |

melting_point |

107.5 °C |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

In water, 54,300 mg/L at 20 °C In heptane 11X10-3, xylene 72, toluene 150, dichloromethane 11,000, acetone 58,000, methanol 57,000, ethanol, 19,000, ethyl acetate 5,200 (all in g/L, 20 °C) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-methyl-2-nitro-3-((3-tetrahydrofuryl)methyl)guanidine dinotefuran MTI 446 MTI-446 N''-methyl-N-nitro-N'-((tetrahydro-3-furanyl)methyl)guanidine |

vapor_pressure |

1.3X10-8 mm Hg (<1X10-6 Pa) at 25 °C |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to Modern Venomics: Integrating Multi-Omics for Toxin Discovery and Characterization

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the core techniques used in venom composition analysis. "Venomics," the integrated study of this compound and the this compound gland, combines transcriptomic, proteomic, and functional approaches to create a comprehensive understanding of a this compound's components.[1] This synergistic methodology has become the gold standard, accelerating the discovery of novel toxins for therapeutic development and improving the efficacy of antivenoms.[2][3]

The Integrated Venomics Workflow: An Overview

Modern this compound analysis is a multi-disciplinary process that begins with the venomous animal and ends with functionally characterized toxins. The overall strategy involves generating a genetic blueprint of potential toxins through this compound gland transcriptomics and then using that blueprint to identify the actual proteins expressed in the this compound via proteomics.[4][5] This integrated approach provides more accurate and comprehensive results than either technique alone.[6][7]

Experimental Protocols: Core Methodologies

Detailed and standardized protocols are crucial for reproducible and comparable results across different studies.[6] Below are methodologies for the key stages of the venomics workflow.

This compound Gland Transcriptomics

Transcriptome sequencing provides the foundational, species-specific database of all potential toxin-encoding genes.[8] This is critical for accurate peptide identification in subsequent proteomic analyses, as it overcomes the limitations of searching against generalized public databases.[7]

Experimental Protocol: this compound Gland Transcriptome Sequencing (RNA-Seq)

-

Tissue Collection: Immediately following euthanasia (or via biopsy for non-lethal methods), dissect the this compound glands and flash-freeze them in liquid nitrogen or store them in an RNA stabilization solution (e.g., RNAlater) to preserve RNA integrity.[5]

-

RNA Extraction: Homogenize the gland tissue and extract total RNA using a TRIzol-based method or a commercial kit (e.g., RNeasy Kit, Qiagen). Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100) to ensure high purity and integrity (RIN > 8.0).

-

Library Preparation:

-

Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads, which bind to the poly-A tails of mRNA molecules.

-

Fragment the purified mRNA into smaller pieces.

-

Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random hexamer primers.

-

Synthesize the second cDNA strand using DNA Polymerase I and RNase H.

-

-

Sequencing: Perform paired-end sequencing on a high-throughput platform, such as an Illumina NovaSeq, to generate short-read data.[4]

-

Bioinformatic Assembly:

-

Perform quality control on the raw sequencing reads to trim adapters and low-quality bases.

-

Assemble the high-quality reads into contiguous transcripts (de novo assembly) using software like Trinity or SPAdes.

-

Translate the assembled transcripts into amino acid sequences to create a searchable protein database for proteomics.[9]

-

This compound Proteomics: From Separation to Identification

Proteomics confirms which toxins predicted by the transcriptome are actually present in the this compound, reveals their relative abundances, and identifies post-translational modifications (PTMs) that are critical for toxin function.[10][11]

Separation Techniques

Crude this compound is a highly complex mixture that must be simplified before mass spectrometry analysis.[1][12] This process, known as fractionation, separates the components based on their physicochemical properties.

| Technique | Principle of Separation | Primary Application in Venomics |

| Reversed-Phase HPLC (RP-HPLC) | Separates molecules based on their hydrophobicity. | The most common first-pass fractionation method for crude this compound, providing high resolution for peptides and proteins.[12][13] |

| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size (hydrodynamic radius). | Often used as an initial, gentle fractionation step to separate large proteins from smaller peptides.[13] |

| Ion-Exchange Chromatography (IEX) | Separates molecules based on their net surface charge. | Useful for purifying proteins with distinct isoelectric points (pI), often used as a secondary purification step.[13] |

| 2D Gel Electrophoresis (2D-PAGE) | Separates proteins first by isoelectric point (pI) and then by molecular weight. | Provides high-resolution separation for complex proteomes but can be less effective for very large or hydrophobic proteins.[14][15] |

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC) for this compound Fractionation

-

Sample Preparation: Reconstitute lyophilized crude this compound in a solution compatible with the initial mobile phase (e.g., 0.1% trifluoroacetic acid (TFA) in water). Centrifuge to remove any insoluble material.

-

Chromatographic System: Use a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size), which is well-suited for separating peptides and proteins.[16]

-

Mobile Phases:

-

Solvent A: 0.1% TFA in HPLC-grade water.

-

Solvent B: 0.1% TFA in acetonitrile.

-

-

Elution Gradient: Elute the bound this compound components by applying a linear gradient of increasing Solvent B concentration. A typical gradient might be 5% to 70% Solvent B over 60-90 minutes at a flow rate of 1 mL/min.[16]

-

Detection and Fraction Collection: Monitor the column eluate using a UV detector at 215 nm (for peptide bonds). Collect fractions automatically at set time intervals or manually based on the appearance of peaks in the chromatogram.

-

Post-Processing: Lyophilize the collected fractions to remove solvents, preparing them for subsequent analysis like SDS-PAGE or direct enzymatic digestion.

Mass Spectrometry Approaches

Mass spectrometry (MS) is the core technology for identifying the proteins and peptides within the HPLC fractions.[17][18] Two primary strategies are employed: bottom-up and top-down proteomics.[5][14]

Bottom-up proteomics is the most widely used approach due to its robustness and compatibility with complex mixtures.[3][12]

Experimental Protocol: Bottom-Up Proteomics (In-gel Digestion and LC-MS/MS)

-

SDS-PAGE: Run the collected HPLC fractions on a 1D SDS-PAGE gel to further separate proteins by molecular weight. Visualize the protein bands using Coomassie Brilliant Blue stain.

-

Band Excision: Carefully excise the visible protein bands from the gel using a sterile scalpel.

-

In-Gel Digestion:

-

Destain the gel pieces to remove the Coomassie dye.

-

Reduce the disulfide bonds within the proteins using dithiothreitol (DTT).

-

Alkylate the resulting free cysteine residues with iodoacetamide (IAA) to prevent disulfide bonds from reforming.

-

Digest the proteins into smaller peptides overnight using a sequence-specific protease, most commonly trypsin.

-

-

Peptide Extraction: Extract the peptides from the gel matrix using a series of washes with acetonitrile and formic acid. Pool the extracts and dry them in a vacuum centrifuge.

-

LC-MS/MS Analysis:

-

Reconstitute the dried peptides in a loading buffer.

-

Inject the peptide mixture into a liquid chromatography system coupled directly to a mass spectrometer (e.g., an ESI-Q-TOF or Orbitrap).[13]

-

The mass spectrometer operates in a data-dependent acquisition mode: it performs a full scan (MS1) to measure the mass-to-charge ratio (m/z) of the intact peptides, then selects the most intense peptides for fragmentation (via CID) and a subsequent scan (MS2) to measure the m/z of the resulting fragment ions.[13]

-

-

Database Searching: Use a search algorithm (e.g., Mascot, PEAKS) to match the experimental MS/MS spectra against the custom-built this compound gland transcriptome database.[13] This process identifies the amino acid sequence of the peptides and, by extension, the parent proteins.

| Mass Spectrometer Type | Ionization Method | Key Features & Use Case |

| MALDI-TOF | Matrix-Assisted Laser Desorption/Ionization | High throughput, excellent for mass fingerprinting of crude this compound or purified proteins. Less commonly used for sequencing complex mixtures.[17][19] |

| ESI-Q-TOF / Orbitrap | Electrospray Ionization | Coupled with liquid chromatography (LC-MS). Ideal for high-sensitivity analysis and sequencing of complex peptide mixtures generated in bottom-up proteomics.[13][17] |

Functional Characterization

Identifying a toxin's sequence is only the first step; understanding its biological function is paramount for drug discovery and toxicology.[20][21] Bioassay-guided fractionation is a powerful strategy that integrates separation with functional testing to isolate specific bioactive components.[22]

Protocol: Bioassay-Guided Fractionation for a Neurotoxin

-

Initial Screen: Fractionate crude this compound using RP-HPLC and collect ~96 fractions into a deep-well plate.

-

Primary Assay: Perform a high-throughput screen on all fractions to identify those with the desired activity. For a neurotoxin, this could be an assay measuring inhibition of a specific ion channel (e.g., using automated patch-clamp) or a cell viability assay on a neuronal cell line.[22]

-

Isolate Active Fractions: Identify the HPLC fractions that show significant activity.

-

Secondary Purification: Pool the active fractions and perform a second, orthogonal chromatographic step (e.g., ion-exchange chromatography) to further purify the component(s) responsible for the activity.

-

Confirm Activity: Re-test the fractions from the second separation to pinpoint the single, pure fraction containing the active molecule.

-

Identification: Subject the final pure component to mass spectrometry and N-terminal sequencing to determine its identity, cross-referencing with the transcriptomic database.[14]

Common Functional Assays

| Assay Type | Purpose | Example |

| Cytotoxicity Assays | To measure a toxin's ability to kill cells. | MTT or LDH release assays on cancer cell lines or normal fibroblasts. |

| Hemolytic/Hemorrhagic Assays | To assess effects on blood cells and vasculature. | Measuring red blood cell lysis (hemolysis) or using a mouse skin model for hemorrhage. |

| Coagulation Assays | To determine if toxins interfere with the blood clotting cascade. | Measuring prothrombin time (PT) or activated partial thromboplastin time (aPTT) in plasma. |

| Enzyme Activity Assays | To quantify the activity of this compound enzymes. | Specific substrates to measure the activity of proteases, phospholipases A2 (PLA₂), or L-amino acid oxidases (LAAO). |

| Electrophysiology | To study the effect of toxins on ion channels and receptors. | Patch-clamp recordings from cells expressing a specific ion channel of interest. |

Conclusion

The integration of transcriptomics, advanced separation science, high-resolution mass spectrometry, and functional assays provides a powerful, synergistic framework for this compound analysis. This "venomics" approach not only catalogues the complex arsenal of toxins within a this compound but also pinpoints components with high therapeutic potential. By following detailed and standardized protocols, researchers can efficiently navigate from crude this compound to fully characterized bioactive molecules, paving the way for the next generation of this compound-derived drugs and improved clinical management of envenomation.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Investigating Toxin Diversity and Abundance in Snake this compound Proteomes [frontiersin.org]

- 7. tandfonline.com [tandfonline.com]

- 8. This compound Transcriptome Sequencing - Creative Proteomics [creative-proteomics.com]

- 9. Computational Studies of Snake this compound Toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Studying this compound Toxin Variation Using Accurate Masses from Liquid Chromatography–Mass Spectrometry Coupled with Bioinformatic Tools | MDPI [mdpi.com]

- 11. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 12. Separation and Analytical Techniques Used in Snake Venomics: A Review Article [mdpi.com]

- 13. Advances in venomics: Modern separation techniques and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Venomics - Wikipedia [en.wikipedia.org]

- 15. Quantitative Analysis of Snake Venoms Using Soluble Polymer-based Isotope Labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Mass spectrometry strategies for this compound mapping and peptide sequencing from crude venoms: case applications with single arthropod specimen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mass spectrometry in snake this compound research | Acta Biologica Slovenica [journals.uni-lj.si]

- 19. Decoding this compound: Composition, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 20. mdpi.com [mdpi.com]

- 21. Introduction to the Toxins Special Issue on Identification and Functional Characterization of Novel this compound Components - PMC [pmc.ncbi.nlm.nih.gov]

- 22. encyclopedia.pub [encyclopedia.pub]

Unlocking Nature's Arsenal: A Technical Guide to Novel Venom Peptide Discovery

For Researchers, Scientists, and Drug Development Professionals

The intricate and potent molecular cocktails found in animal venoms represent a vast, largely untapped resource for novel therapeutic agents. Venom peptides, honed by millions of years of evolution, possess remarkable selectivity and affinity for a wide range of physiological targets, making them ideal candidates for drug discovery and development. This in-depth technical guide provides a comprehensive overview of the core methodologies driving the discovery and characterization of novel this compound peptides, from initial "venomics" approaches to detailed functional validation.

Core Methodologies in this compound Peptide Discovery

The modern approach to this compound peptide discovery has shifted from traditional, low-throughput methods to a more integrated and high-throughput strategy known as "venomics." This multidisciplinary field combines transcriptomics, proteomics, and bioinformatics to rapidly identify and characterize the complex components of this compound.[1][2][3][4][5][6]

Venomics: A Multi-Omics Approach

The venomics workflow is a powerful strategy for comprehensive this compound analysis. It allows for the identification of a large number of peptides and provides a roadmap for selecting promising candidates for further investigation.

High-Throughput Screening (HTS)

For rapid assessment of this compound bioactivity, high-throughput screening (HTS) methodologies are employed. These often utilize fluorescence-based assays to monitor the activity of peptides on specific targets, such as ion channels, in a multi-well plate format.[7][8][9][10] Nanofractionation coupled with bioassays is another innovative HTS approach that allows for the screening of very small quantities of this compound components.[11][12]

Experimental Protocols

Detailed and reproducible protocols are the cornerstone of successful this compound peptide discovery. The following sections provide step-by-step methodologies for the key experiments involved in this process.

This compound Gland Transcriptomics (RNA-Seq)

This protocol outlines the general steps for sequencing the messenger RNA (mRNA) from this compound glands to identify the genetic sequences of this compound peptides.

1. RNA Extraction:

-

Dissect this compound glands from the organism and immediately flash-freeze in liquid nitrogen to preserve RNA integrity.

-

Homogenize the frozen tissue in a suitable lysis buffer (e.g., containing guanidinium thiocyanate).

-

Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) or a phenol-chloroform extraction protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). A high-quality sample should have an RNA Integrity Number (RIN) of 8 or higher.

2. mRNA Isolation and Library Preparation:

-

Isolate mRNA from the total RNA using oligo(dT) magnetic beads, which bind to the poly(A) tail of eukaryotic mRNA.

-

Fragment the isolated mRNA into smaller pieces (typically 150-200 base pairs).

-

Synthesize first-strand complementary DNA (cDNA) using reverse transcriptase and random hexamer primers.

-

Synthesize the second strand of cDNA.

-

Perform end-repair, A-tailing, and ligation of sequencing adapters to the cDNA fragments.

-

Amplify the library via PCR to generate a sufficient quantity for sequencing.

3. Sequencing and Data Analysis:

-

Sequence the prepared library on a next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq).

-

Perform quality control on the raw sequencing reads to trim adapter sequences and remove low-quality reads.

-

Assemble the high-quality reads into transcripts de novo (if a reference genome is unavailable) using software like Trinity.

-

Predict open reading frames (ORFs) and translate them into amino acid sequences.

-

Annotate the predicted peptide sequences by comparing them against this compound-specific and general protein databases (e.g., UniProt, NCBI nr) using BLAST.

This compound Proteomics (LC-MS/MS)

This protocol describes the analysis of the protein and peptide components of crude this compound using liquid chromatography-tandem mass spectrometry.

1. This compound Preparation:

-

Lyophilize (freeze-dry) the crude this compound to remove water and preserve the components.

-

Reconstitute the lyophilized this compound in a suitable buffer (e.g., 0.1% formic acid in water).

-

Determine the protein concentration of the this compound solution using a protein assay (e.g., BCA assay).

2. Reduction, Alkylation, and Digestion (for bottom-up proteomics):

-

Reduce the disulfide bonds in the this compound proteins using a reducing agent like dithiothreitol (DTT).

-

Alkylate the free cysteine residues with iodoacetamide (IAM) to prevent the reformation of disulfide bonds.

-

Digest the proteins into smaller peptides using a protease with known cleavage specificity, such as trypsin.

3. Liquid Chromatography (LC) Separation:

-

Inject the prepared this compound sample (either intact for top-down proteomics or digested for bottom-up proteomics) into a high-performance liquid chromatography (HPLC) system.

-

Separate the peptides based on their hydrophobicity using a reversed-phase C18 column.

-

Elute the peptides from the column using a gradient of increasing organic solvent (e.g., acetonitrile) concentration.

4. Mass Spectrometry (MS and MS/MS) Analysis:

-

Introduce the eluted peptides directly into a mass spectrometer (e.g., Orbitrap or Q-TOF).

-

In the first stage of mass analysis (MS1), measure the mass-to-charge ratio (m/z) of the intact peptide ions.

-

Select the most abundant peptide ions for fragmentation (MS2 or tandem MS).

-

Fragment the selected ions (e.g., by collision-induced dissociation - CID) and measure the m/z of the resulting fragment ions.

5. Data Analysis:

-

Process the raw MS/MS data to generate peak lists.

-

Search the peak lists against a protein sequence database (ideally one generated from the this compound gland transcriptome of the same species) using a search engine like Mascot or SEQUEST.

-

The search engine matches the experimental fragmentation patterns to theoretical fragmentation patterns of peptides in the database to identify the peptide sequences.

This compound Peptide Purification (HPLC)

This protocol details the purification of a specific peptide from crude this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6][7][10][13]

1. Sample Preparation:

-

Dissolve the lyophilized crude this compound in an appropriate starting buffer (e.g., 95% water, 5% acetonitrile, 0.1% trifluoroacetic acid - TFA).

-

Centrifuge the sample to remove any insoluble material.

2. HPLC System Setup:

-

Equilibrate the RP-HPLC column (e.g., a C18 column) with the starting buffer.

-

Set up a gradient elution program that will gradually increase the concentration of the organic solvent (e.g., acetonitrile with 0.1% TFA) over time.

3. Injection and Fraction Collection:

-

Inject the this compound sample onto the equilibrated column.

-

Monitor the elution of peptides using a UV detector (typically at 214 nm and 280 nm).

-

Collect fractions corresponding to the peaks on the chromatogram.

4. Purity Analysis and Further Purification:

-

Analyze the purity of the collected fractions using analytical RP-HPLC or mass spectrometry.

-

If necessary, perform additional rounds of purification using different chromatographic techniques (e.g., ion-exchange chromatography) or a different gradient on the same column to achieve the desired purity.

In Vitro Functional Characterization (Patch-Clamp Electrophysiology)

This protocol describes the use of the patch-clamp technique to assess the effect of a purified this compound peptide on the activity of ion channels expressed in a cellular system.[14][15][16]

1. Cell Preparation:

-

Culture a cell line that stably expresses the ion channel of interest (e.g., HEK293 cells).

-

Plate the cells on glass coverslips at an appropriate density for patch-clamp recording.

2. Patch-Clamp Rig Setup:

-

Prepare the intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions to isolate the current of the ion channel of interest.

-

Pull a glass micropipette with a tip diameter of approximately 1-2 µm.

-

Fill the micropipette with the intracellular solution.

3. Recording Ion Channel Activity:

-

Position the micropipette onto the surface of a single cell and form a high-resistance seal (a "giga-seal") between the pipette tip and the cell membrane.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, which allows for the measurement of the total ion channel activity of the cell.

-

Apply a voltage protocol to elicit ion channel currents and record the baseline activity.

4. Peptide Application and Data Analysis:

-

Apply the purified this compound peptide to the cell by perfusing the bath solution with a solution containing the peptide at a known concentration.

-

Record the ion channel activity in the presence of the peptide.

-

Wash out the peptide and record the recovery of the ion channel activity.

-

Analyze the recorded currents to determine the effect of the peptide (e.g., inhibition, activation, or modulation of gating properties).

-

To determine the half-maximal inhibitory concentration (IC50), apply a range of peptide concentrations and plot the resulting inhibition as a function of concentration.

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of this compound peptides, providing a basis for comparison of their potencies.

Table 1: Inhibitory Concentration (IC50) of this compound Peptides on Various Targets

| Peptide | Source Organism | Target | IC50 | Reference(s) |

| Purotoxin-1 (PT1) | Geolycosa sp. (Spider) | P2X3 Receptor | ~12 nM | [17] |

| Mambalgin-1 | Dendroaspis polylepis polylepis (Black Mamba) | ASIC1a and ASIC1b | 11 - 300 nM | [18] |

| α-Conotoxin Vc1.1 | Conus victoriae (Cone Snail) | α9α10 nAChR | 1.18 µM | [9] |

| Huwentoxin-IV | Selenocosmia huwena (Spider) | NaV1.7 | 26 nM | [12] |

| ProTx-II | Thrixopelma pruriens (Spider) | NaV1.7 | ~300 pM | [12] |

| Tap1a-OPT1 | Theraphosa apophysis (Tarantula) | hNaV1.1 | (Data in reference) | [16] |

| Tap1a-OPT2 | Theraphosa apophysis (Tarantula) | hNaV1.7 | (Data in reference) | [16] |

| αD-FrXXA | Conus princeps (Cone Snail) | hα7 nAChR | 125 nM | [5] |

Table 2: Minimum Inhibitory Concentration (MIC) of Antimicrobial this compound Peptides

| Peptide | Source Organism | Target Bacteria | MIC (µM) | Reference(s) |

| Marcin-18 | Mesobuthus martensii (Scorpion) | Staphylococcus aureus | 1.5 - 3.0 | [8] |

| LC-AMP-I1 | Lycosa coelestis (Wolf Spider) | Staphylococcus aureus | 5 | [19] |

| U1-SCRTX-Lg1a | Lychas gaucho (Scorpion) | Gram-negative bacteria | 1.5 - 4.6 | [20] |

| Polybia-MPII | Pseudopolybia vespiceps (Wasp) | Gram-positive bacteria | 2 - 5 | [20] |

| A3 | Scorpion this compound Derived Analogue | Vero and HEK293 cell lines (for cytotoxicity) | 26.1 and 33.2 | [21] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding this compound peptide discovery. The following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.

This compound Peptide Interaction with a Nicotinic Acetylcholine Receptor (nAChR)

This compound peptides, such as α-conotoxins, can act as antagonists at nicotinic acetylcholine receptors, blocking the binding of the endogenous ligand acetylcholine and preventing ion channel opening.

P2X Receptor Modulation by this compound Peptides

Certain this compound peptides can modulate the activity of P2X receptors, which are ATP-gated ion channels. This modulation can involve either inhibition or potentiation of the receptor's response to ATP.

High-Throughput Screening Workflow for Ion Channel Modulators

This workflow illustrates the process of screening a this compound library to identify peptides that modulate the activity of a specific ion channel.

This guide provides a foundational understanding of the key techniques and workflows in the exciting field of this compound peptide discovery. By leveraging these advanced methodologies, researchers can continue to unlock the therapeutic potential hidden within nature's most potent biological arsenals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Use of this compound Peptides to Probe Ion Channel Structure and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthetic peptides corresponding to sequences of snake this compound neurotoxins and rabies virus glycoprotein bind to the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. protocols.io [protocols.io]

- 7. mdpi.com [mdpi.com]

- 8. Therapeutic Potential of a Scorpion this compound-Derived Antimicrobial Peptide and Its Homologs Against Antibiotic-Resistant Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Interaction of α9α10 Nicotinic Receptors With Peptides and Proteins From Animal Venoms [frontiersin.org]

- 10. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 11. researchgate.net [researchgate.net]

- 12. researchmgt.monash.edu [researchmgt.monash.edu]

- 13. This compound Peptide/Protein Purification - Creative Proteomics [creative-proteomics.com]

- 14. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 15. Electrophysiological evaluation of the effect of peptide toxins on voltage-gated ion channels: a scoping review on theoretical and methodological aspects with focus on the Central and South American experience - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Engineering of a Spider Peptide via Conserved Structure-Function Traits Optimizes Sodium Channel Inhibition In Vitro and Anti-Nociception In Vivo [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Frontiers | this compound-derived peptides for breaking through the glass ceiling of drug development [frontiersin.org]

- 19. LC-AMP-I1, a novel this compound-derived antimicrobial peptide from the wolf spider Lycosa coelestis - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

The "Omics" Revolution in Toxinology: A Technical Guide to Venom Gland Transcriptomics and Proteomics

For Researchers, Scientists, and Drug Development Professionals

The study of venom, once the domain of classical toxicology, has been transformed by the advent of high-throughput "omics" technologies. Transcriptomics and proteomics, in particular, have provided an unprecedented view into the molecular machinery of this compound production and the astonishing diversity of toxins. This technical guide provides an in-depth overview of the core methodologies, data interpretation, and key biological pathways central to modern venomics research, a field with profound implications for drug discovery and development.[1][2][3]

The Venomics Workflow: From Gland to Candidate Drug

The integrated analysis of the this compound gland transcriptome (the complete set of RNA transcripts) and the this compound proteome (the entire complement of proteins) provides a comprehensive picture of a this compound's composition and the genetic blueprint from which it is derived. This dual approach allows for the identification of novel toxins, the quantification of different toxin families, and a deeper understanding of this compound evolution.[4][5][6]

The typical venomics workflow is a multi-step process that begins with sample collection and culminates in bioinformatic analysis and candidate toxin identification.

Experimental Protocols

This compound Gland Transcriptomics

The goal of this compound gland transcriptomics is to sequence all the RNA molecules in the this compound gland to understand which genes are being expressed.[3]

2.1.1. This compound Gland and RNA Extraction

To capture the active state of this compound synthesis, this compound glands are typically dissected three to four days after this compound milking, a period when toxin gene transcription is known to peak.[7]

-

Dissection: The snake is humanely euthanized, and the this compound glands are carefully dissected.[7] The entire gland should be used to ensure representation of all transcripts, as some toxins may be expressed in specific regions of the gland.

-

Homogenization: The tissue is immediately frozen in liquid nitrogen to preserve RNA integrity and then homogenized.

-

RNA Extraction: Total RNA is extracted using a reagent like TRIzol, which is effective for obtaining high-quality RNA from this compound glands.[7][8] The protocol involves tissue homogenization in TRIzol, phase separation with chloroform, and precipitation of RNA from the aqueous phase with isopropanol. The resulting RNA pellet is washed with ethanol and resuspended in RNase-free water.

-

Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure absorbance at 260 nm and 280 nm (A260/A280 ratio should be ~2.0) and by gel electrophoresis to check for RNA integrity.[9]

2.1.2. mRNA Isolation and Library Preparation

-

mRNA Isolation: Since messenger RNA (mRNA) carries the protein-coding transcripts, it is isolated from the total RNA pool. This is typically done using magnetic beads that are oligo(dT)-functionalized to capture the poly(A) tails of eukaryotic mRNAs.[7]

-

cDNA Library Preparation: The isolated mRNA is then fragmented and used as a template for first-strand complementary DNA (cDNA) synthesis using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis. The resulting double-stranded cDNA fragments are then end-repaired, A-tailed, and ligated to sequencing adapters. Kits such as the NEBNext Ultra RNA Library Prep Kit for Illumina are commonly used for this purpose.[7]

2.1.3. Sequencing and Bioinformatic Analysis

-

Sequencing: The prepared cDNA library is sequenced using a next-generation sequencing (NGS) platform, such as the Illumina HiSeq.[10][11]

-

Data Processing: Raw sequencing reads are quality-checked, and adapter sequences are trimmed.

-

De Novo Assembly: For non-model organisms without a reference genome, the trimmed reads are assembled de novo into contiguous transcripts using software like Trinity.[10]

-

Annotation: The assembled transcripts are then annotated by comparing their sequences against public databases (e.g., NCBI's non-redundant protein database) using tools like BLAST. This step identifies transcripts that code for known toxins and other proteins.

This compound Proteomics

This compound proteomics aims to identify and quantify the proteins present in the this compound.

2.2.1. This compound Collection and Protein Separation

-

This compound Milking: this compound is collected from the snake and can be either used fresh or lyophilized (freeze-dried) for long-term storage.

-

Protein Fractionation: Due to the complexity of this compound, it is often necessary to separate the proteins before mass spectrometry analysis.[1][12] High-performance liquid chromatography (HPLC) is a common method for this, where the this compound is passed through a column that separates proteins based on properties like hydrophobicity (reverse-phase HPLC) or size (size-exclusion HPLC).[1][12] One- or two-dimensional sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can also be used to separate proteins by molecular weight.[1]

2.2.2. Mass Spectrometry

-

In-solution or In-gel Digestion: The separated proteins are then enzymatically digested, most commonly with trypsin, which cleaves proteins at specific amino acid residues (lysine and arginine).[6][12]

-

Mass Spectrometry Analysis: The resulting peptide mixture is analyzed using a mass spectrometer, such as a liquid chromatography-tandem mass spectrometer (LC-MS/MS).[1][12] In this technique, the peptides are first separated by liquid chromatography and then ionized and introduced into the mass spectrometer. The mass-to-charge ratio of the intact peptides is measured (MS1 scan), and then specific peptides are selected for fragmentation, and the mass-to-charge ratios of the fragments are measured (MS2 scan).

-

Peptide Sequencing: The fragmentation pattern in the MS2 spectrum provides information about the amino acid sequence of the peptide.

2.2.3. Data Analysis

-

Database Searching: The experimentally determined peptide sequences are then searched against a protein database to identify the parent proteins.[12] For venomics, this database is ideally the transcriptome of the this compound gland from the same species, as this provides the most accurate and comprehensive set of potential toxin sequences.[2] Public databases can also be used.

-

Protein Quantification: The relative abundance of different proteins in the this compound can be estimated using label-free quantification methods. This can be based on the signal intensity of the peptides in the MS1 scan or by counting the number of MS2 spectra identified for each protein (spectral counting).[1]

Quantitative Data Presentation

The combination of transcriptomics and proteomics allows for a quantitative understanding of this compound composition. The following tables summarize the relative abundance of major toxin families in the this compound of several medically important snake species, as determined by proteomic analyses.

Table 1: Relative Abundance of Major Toxin Families in Elapid Venoms

| Toxin Family | Naja naja (Indian Cobra) | Ophiophagus hannah (King Cobra) | Bungarus caeruleus (Common Krait) |

| Three-finger toxins (3FTx) | ~52% | ~40-60% | ~30-50% |

| Phospholipase A2 (PLA₂) | ~27% | ~20-30% | ~40-60% |

| Snake this compound Metalloproteinase (SVMP) | ~2.8% | ~5-15% | <5% |

| Snake this compound Serine Protease (SVSP) | ~0.1% | <2% | <2% |

| Cysteine-rich secretory proteins (CRiSP) | <5% | <5% | <5% |

| L-amino acid oxidase (LAAO) | <5% | <5% | <5% |

Data compiled from multiple sources, percentages are approximate and can vary between individuals and populations.[1][13]

Table 2: Relative Abundance of Major Toxin Families in Viperid Venoms

| Toxin Family | Crotalus atrox (Western Diamondback Rattlesnake) | Echis carinatus (Saw-scaled Viper) | Bothrops alternatus (Urutu) |

| Snake this compound Metalloproteinase (SVMP) | ~31% | ~40-60% | ~81% (transcriptomics) |

| Snake this compound Serine Protease (SVSP) | ~21% | ~10-20% | ~1.9% (transcriptomics) |

| Phospholipase A2 (PLA₂) | ~11% | ~10-20% | ~5.6% (transcriptomics) |

| C-type lectins | ~6% | ~5-15% | ~1.5% (transcriptomics) |

| L-amino acid oxidase (LAAO) | ~6% | <5% | Present |

| Disintegrins | ~1% | <5% | Present |

Data for C. atrox and E. carinatus are from proteomic studies. Data for B. alternatus is from a transcriptomic study and represents the percentage of toxin transcripts, which may not directly correlate with protein abundance in the this compound.[14][15]

Key Signaling Pathways in this compound Production

The massive production and secretion of toxins in the this compound gland places a significant burden on the cell's protein folding and secretory machinery. Two key signaling pathways have been identified as being co-opted for the regulation of this compound production: the Unfolded Protein Response (UPR) and the Extracellular signal-regulated kinase (ERK) pathway.

The Unfolded Protein Response (UPR)

The UPR is a cellular stress response that is activated when unfolded or misfolded proteins accumulate in the endoplasmic reticulum (ER).[16][17] In the this compound gland, the high rate of toxin synthesis is a major trigger for ER stress. The UPR aims to restore protein homeostasis by increasing the protein folding capacity of the ER, reducing overall protein synthesis, and enhancing the degradation of misfolded proteins.[16]

The UPR is mediated by three main ER-resident transmembrane proteins: IRE1, PERK, and ATF6.[17][18]

Extracellular signal-regulated kinase (ERK) Pathway

The ERK pathway is a conserved signaling cascade that regulates a variety of cellular processes, including cell proliferation, differentiation, and survival. Recent research has shown that this pathway is also involved in the regulation of this compound gene expression. While the precise upstream signals that activate the ERK pathway in the this compound gland are still under investigation, its activation leads to the phosphorylation and activation of transcription factors that can then bind to the promoter regions of toxin genes and enhance their transcription.

Conclusion and Future Directions

This compound gland transcriptomics and proteomics have become indispensable tools in toxinology. They have not only revolutionized our understanding of this compound composition and evolution but have also opened up new avenues for drug discovery. By providing the sequences of a vast array of highly specific and potent biomolecules, venomics offers a rich resource for the development of new therapeutics for a wide range of diseases, from cardiovascular disorders to chronic pain.

The future of venomics lies in the integration of these technologies with other "omics" disciplines, such as genomics and metabolomics, to create a holistic view of the this compound system. Furthermore, advances in single-cell transcriptomics will allow for a more detailed understanding of the cellular heterogeneity within the this compound gland and how different cell types contribute to the final this compound cocktail. As these technologies continue to evolve, so too will our ability to harness the therapeutic potential of nature's deadliest creations.

References

- 1. Frontiers | Investigating Toxin Diversity and Abundance in Snake this compound Proteomes [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. Quantitative high-throughput profiling of snake this compound gland transcriptomes and proteomes (Ovophis okinavensis and Protobothrops flavoviridis) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resource.aminer.org [resource.aminer.org]

- 6. Snake Venomics: Fundamentals, Recent Updates, and a Look to the Next Decade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Comparison of Four Methods of RNA Extraction and cDNA Synthesis from The this compound of Peruvian Snakes of the Genus Bothrops of Clinical Importance | MDPI [mdpi.com]

- 9. This compound Glands mRNA and DNA Extraction - Creative Proteomics [creative-proteomics.com]

- 10. researchgate.net [researchgate.net]

- 11. genscript.com [genscript.com]

- 12. Advances in venomics: Modern separation techniques and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 14. Proteomic Identification and Quantification of Snake this compound Biomarkers in this compound and Plasma Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A transcriptomic analysis of gene expression in the this compound gland of the snake Bothrops alternatus (urutu) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism, regulation and functions of the unfolded protein response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The Unfolded Protein Response: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Unraveling the Evolutionary Arms Race: A Technical Guide to the Phylogenetic Analysis of Venom Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Animal venoms represent a vast and largely untapped reservoir of bioactive molecules, each honed by millions of years of evolution to exhibit remarkable potency and specificity.[1] The study of these complex chemical arsenals, particularly their protein components, is a rapidly advancing field with profound implications for drug discovery and development.[2] Understanding the evolutionary history of venom proteins through phylogenetic analysis provides a powerful framework for identifying novel therapeutic leads, predicting structure-function relationships, and illuminating the molecular mechanisms underlying toxicity. This guide offers an in-depth exploration of the core principles, experimental methodologies, and practical applications of phylogenetic analysis in the study of this compound proteins. By tracing the evolutionary trajectories of these fascinating molecules, researchers can gain invaluable insights into the intricate dance of predator-prey co-evolution and unlock the therapeutic potential hidden within nature's deadliest cocktails.

Core Concepts in this compound Evolution

The evolution of this compound is a dynamic process driven by a variety of selective pressures, primarily related to prey capture and defense.[3] At the molecular level, this "evolutionary arms race" manifests as the rapid diversification of this compound protein families. Several key evolutionary mechanisms contribute to this diversity:

-

Gene Duplication and Neofunctionalization: Gene duplication is a primary engine of this compound evolution.[4] Following a duplication event, one copy of the gene is free to accumulate mutations and potentially acquire a new, toxic function (neofunctionalization), while the other copy retains its original physiological role.[5] Over time, repeated rounds of gene duplication can lead to the expansion of toxin gene families, creating a diverse arsenal of this compound components.[6]

-

Positive Selection: this compound genes are often under strong positive selection, meaning that mutations that alter the protein sequence are favored.[7] This rapid evolution allows venomous animals to adapt to changes in prey resistance and diet.[8]

-

Gene Recruitment: Many this compound toxins are thought to have originated from the "recruitment" of genes that initially had non-toxic physiological functions.[9] A copy of a gene expressed in a different body tissue, such as the pancreas or nervous system, can be co-opted for expression in the this compound gland, where it then evolves a toxic function.[3]

Experimental Protocols for Phylogenetic Analysis

A robust phylogenetic analysis of this compound proteins involves a multi-step workflow that begins with data acquisition and culminates in the inference of evolutionary relationships.

This compound Gland Transcriptomics and Proteomics

The foundational data for phylogenetic analysis comes from identifying the sequences of this compound proteins. This is typically achieved through a combination of transcriptomics (sequencing the messenger RNA from this compound glands) and proteomics (analyzing the protein content of the this compound itself).[10]

Protocol: Proteotranscriptomic Workflow

-

This compound Collection: this compound is carefully extracted from the this compound glands of the target species.

-

RNA Extraction and Sequencing: Messenger RNA (mRNA) is isolated from the this compound gland tissue and sequenced using next-generation sequencing technologies (e.g., Illumina).[10]

-

Transcriptome Assembly: The sequencing reads are assembled de novo to reconstruct the full-length coding sequences of the expressed genes.[10]

-

This compound Proteomics: The crude this compound is fractionated using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). The resulting protein fractions are then analyzed by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS) to identify the constituent proteins.[11]

-

Database Searching: The mass spectrometry data is searched against a database of protein sequences derived from the this compound gland transcriptome to identify the specific proteins present in the this compound.[11]

Sequence Alignment

Once the amino acid sequences of the this compound proteins of interest and their non-venom homologs have been obtained, they must be aligned to identify homologous positions.

Protocol: Multiple Sequence Alignment using MEGA

-

Data Input: Import the protein sequences in FASTA format into a sequence alignment program such as MEGA (Molecular Evolutionary Genetics Analysis).[12]

-

Alignment Algorithm: Select a multiple sequence alignment algorithm, such as ClustalW or MUSCLE. These algorithms align sequences based on the similarity of their amino acid residues, inserting gaps where necessary to maximize alignment scores.[12]

-

Manual Refinement: Visually inspect the alignment and manually adjust any misaligned regions. This is particularly important for highly divergent sequences.[13]

Phylogenetic Tree Construction

The aligned sequences are used to construct a phylogenetic tree, which is a graphical representation of the evolutionary relationships among the sequences.

Protocol: Bayesian Inference using MrBayes

-

Model Selection: Determine the best-fit model of protein evolution for the aligned dataset using programs like ProtTest. This model accounts for the different rates of amino acid substitution.

-

Analysis in MrBayes:

-

Load the aligned sequence data into MrBayes.

-

Specify the chosen model of evolution.

-

Run a Markov Chain Monte Carlo (MCMC) analysis. The MCMC algorithm explores the "tree space" to find the most probable phylogenetic trees given the data and the model.

-

The analysis is typically run for millions of generations to ensure convergence, which is assessed by examining the standard deviation of split frequencies.

-

-

Tree Visualization: The resulting phylogenetic tree, with posterior probabilities indicating the statistical support for each branch, is visualized using software like FigTree.[14]

Quantitative Data in this compound Evolution

Quantitative analysis of this compound composition and gene family dynamics provides crucial insights into the evolutionary processes shaping this compound diversity.

Table 1: Relative Abundance of Major this compound Protein Families in Elapid and Viperid Snakes

| Protein Family | Mean Relative Abundance in Elapids (%) | Mean Relative Abundance in Vipers (%) |

| Three-Finger Toxins (3FTx) | 52 | 0.5 |

| Phospholipase A2 (PLA₂) | 27 | 24 |

| Snake this compound Metalloproteinase (SVMP) | 2.8 | 27 |

| Snake this compound Serine Protease (SVSP) | 0.1 | 12 |

Data compiled from a review of 70 snake species.[15]

Table 2: Gene Duplication Events in this compound-Related Gene Families of the Habu (Protobothrops flavoviridis)

| Gene Family Category | Number of Snake this compound (SV) Genes | Number of Non-Venom (NV) Genes | Evolutionary Pattern |

| Category I (e.g., NGF, LAAO) | 1 | 1-11 | Single SV copy, variable NV copies |

| Category II (e.g., 3FTX, CRISP) | 2-4 | 2-10 | Moderate duplication in SV and NV lineages |

| Category III (e.g., SVMP, SVSP, PLA₂) | 9-11 | 31-57 | Massive expansion in both SV and NV lineages |

Data from the habu genome project, illustrating different levels of gene duplication in this compound-related families.[16]

Mandatory Visualizations

Signaling Pathways Targeted by this compound Proteins

Many this compound toxins exert their effects by targeting key signaling pathways in their prey. Understanding these interactions is crucial for both understanding the mechanisms of envenomation and for developing new drugs.

Caption: Major snake this compound protein families and their targeted signaling pathways.

Experimental Workflow for Phylogenetic Analysis

The process of conducting a phylogenetic analysis of this compound proteins follows a structured workflow, from biological sample to evolutionary inference.

References

- 1. academic.oup.com [academic.oup.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Gene Duplication, Positive Selection, and Shifts in Gene Expression on the Evolution of the this compound Gland Transcriptome in Widow Spiders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of gene duplication in the evolution of snake venoms | The ABACBS Virtual Conference [conference2020.abacbs.org]

- 7. Snake venoms are integrated systems, but abundant this compound proteins evolve more rapidly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Review and Database of Snake this compound Proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.bangor.ac.uk [pure.bangor.ac.uk]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 11. Decoding this compound: Composition, Functions, and Applications - Creative Proteomics Blog [creative-proteomics.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. thestacks.org [thestacks.org]

- 15. Frontiers | Investigating Toxin Diversity and Abundance in Snake this compound Proteomes [frontiersin.org]

- 16. researchgate.net [researchgate.net]

The Digital Bite: A Technical Guide to Bioinformatics in Venom Research

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction: From Venom to Virtual Analysis

This compound, a complex cocktail of bioactive proteins and peptides, has emerged as a significant frontier in drug discovery and biomedical research.[1][2][3][4] The field of "venomics" leverages high-throughput 'omics' technologies—primarily transcriptomics and proteomics—to unravel the composition and function of these intricate secretions.[5][6] At the heart of this exploration lies venominformatics, a specialized bioinformatics domain focused on the acquisition, analysis, and interpretation of this compound-related data.[1][2][3][7] This systematic approach is crucial for managing the exponential growth of toxin data, enhancing research efficiency, and reducing the need for extensive experimental work.[1][2][3][7] By integrating computational tools with experimental data, researchers can identify novel toxins, understand their evolutionary pathways, and pinpoint promising candidates for therapeutic development.[8][9][10]

This guide provides a technical overview of the core bioinformatics tools and methodologies underpinning modern this compound research, offering structured protocols, quantitative data comparisons, and visual workflows to aid researchers in this dynamic field.

The Venomics Workflow: An Integrated Approach

Modern this compound research relies on a synergistic workflow that integrates transcriptomic and proteomic data. A this compound gland transcriptome provides a library of all expressed toxin genes, which serves as a specific and comprehensive database for accurately identifying the proteins found in the this compound proteome.[6][8] This integrated strategy maximizes the depth and accuracy of toxin discovery.[10][11]

This compound Gland Transcriptomics: Decoding the Toxin Blueprint

Transcriptomics is a powerful tool for understanding the genetic basis of this compound composition.[12] By sequencing the messenger RNA (mRNA) from this compound glands, researchers can identify the complete coding sequences of toxin genes, quantify their expression levels, and discover novel toxin families.[8][9] This approach is particularly valuable for animals that are difficult to collect this compound from or for which genomic resources are limited, as it allows for de novo assembly of the transcriptome.[6][13]

Key Bioinformatics Tools for Transcriptomics

| Tool Category | Example Tools | Primary Function | Reference |

| Quality Control | FastQC, Trimmomatic | Assess raw sequencing read quality and trim low-quality bases and adapter sequences. | [9] |

| De Novo Assembly | Trinity, SOAPdenovo-Trans | Assemble short sequencing reads into longer contiguous sequences (contigs) without a reference genome. | [9][13][14] |

| Transcript Annotation | BLAST, InterProScan, SignalP | Compare assembled transcripts against databases to identify toxin sequences, functional domains, and signal peptides. | [4][9] |

| Quantification | RSEM, Kallisto | Estimate the abundance of each transcript, often reported in Transcripts Per Million (TPM). | [15] |

Experimental Protocol: this compound Gland RNA-Seq and Analysis

-

Tissue Collection & RNA Isolation :

-

Dissect this compound glands from the specimen and immediately place them in an RNA stabilization solution (e.g., RNAlater) or flash-freeze in liquid nitrogen to preserve RNA integrity.

-

Isolate total RNA using a commercial kit (e.g., TRIzol reagent or RNeasy Mini Kit) following the manufacturer's protocol in an RNase-free environment.[16]

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer 2100) to ensure high-quality input for sequencing.

-

-

Library Preparation & Sequencing :

-

Isolate mRNA from the total RNA pool using oligo(dT) magnetic beads.

-

Fragment the purified mRNA into smaller pieces.

-

Synthesize first-strand and second-strand complementary DNA (cDNA).

-

Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments.

-

Amplify the library via PCR to create a sufficient quantity for sequencing.

-

Sequence the prepared cDNA library on a high-throughput platform, such as an Illumina sequencer.[9]

-

-

Bioinformatic Analysis Workflow :

-

Quality Control : Use tools like FastQC to assess the quality of the raw sequencing reads. Employ Trimmomatic or a similar tool to remove adapter sequences and low-quality reads.[9]

-

De Novo Assembly : Assemble the high-quality reads into a transcriptome using a de novo assembler like Trinity.[9][16] Studies have shown that no single assembler recovers all toxin transcripts, so combining the results of multiple assemblers can yield a more complete assembly.[17]

-

Toxin Annotation :

-

Predict Open Reading Frames (ORFs) from the assembled contigs.

-

Use BLAST searches (blastx, blastp) against curated databases like UniProt/Swiss-Prot (with a taxonomy filter for "Tox-Prot") and the NCBI non-redundant (nr) database to identify putative toxin sequences.[4]

-

Utilize SignalP to identify signal peptides, a characteristic feature of secreted proteins like toxins.[9]

-

-

Expression Quantification : Align the quality-controlled reads back to the assembled transcriptome to estimate the relative abundance of each toxin transcript.

-

This compound Proteomics: Identifying the Active Ingredients

While transcriptomics reveals the potential for toxin production, proteomics identifies and quantifies the actual proteins and peptides present in the this compound.[12] This is crucial because post-transcriptional and post-translational modifications can lead to a final this compound composition that differs from what transcript levels alone might suggest. The most common technique is a "bottom-up" approach using liquid chromatography followed by tandem mass spectrometry (LC-MS/MS).[5]

Quantitative Insights into this compound Proteome Composition

The composition of this compound can vary significantly between major snake families. Proteomic studies have quantified these differences, revealing distinct arsenals of dominant toxin families.

Table 1: Average Relative Abundance of Dominant Toxin Families in Elapid vs. Viper Venoms

| Toxin Family | Average Abundance in Elapids | Average Abundance in Vipers | Key Function | Reference |

| Three-Finger Toxins (3FTx) | 52% | 0.5% | Neurotoxicity, Cardiotoxicity | [18][19] |

| Phospholipase A₂ (PLA₂) | 27% | 24% | Neurotoxicity, Myotoxicity, Hemotoxicity | [18][19] |

| Snake this compound Metalloproteinase (SVMP) | 2.8% | 27% | Hemorrhage, Coagulopathy | [18][19] |

| Snake this compound Serine Protease (SVSP) | 0.1% | 12% | Coagulation Cascade Interference | [18][19] |

Data synthesized from a meta-analysis of 67 proteomic studies.[18]

Table 2: Comparison of Proteomic Methods on Toxin Identification in King Cobra this compound

| Proteomic Method | Number of Toxins Identified |

| Crude this compound Tryptic Digestion | 108 |

| SDS-PAGE Separation prior to LC-MS/MS | 145 |

This comparison demonstrates that pre-fractionation of the crude this compound, such as by SDS-PAGE, can increase the number of identified toxins.[18]

Experimental Protocol: this compound Proteomics using LC-MS/MS

-

This compound Collection and Preparation :

-

Collect crude this compound from the specimen and lyophilize (freeze-dry) it for stable, long-term storage.

-

Reconstitute the lyophilized this compound in an appropriate buffer (e.g., ammonium bicarbonate).

-

Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

-

-

This compound Fractionation (Decomplexation) :

-

Protein Digestion :

-

Further separate the proteins within each fraction using one-dimensional SDS-PAGE.[8]

-

Excise the protein bands from the gel.

-

Perform in-gel reduction (with DTT), alkylation (with iodoacetamide), and digestion with a protease, most commonly trypsin.[18] This "bottom-up" approach breaks proteins into smaller, more manageable peptides for mass spectrometry.

-

-

Mass Spectrometry and Data Analysis :

-

Analyze the digested peptide mixtures using nano-electrospray ionization tandem mass spectrometry (nano-ESI-LC-MS/MS).[8] The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments them to determine their amino acid sequence (MS2 scan).

-

Use a search algorithm (e.g., Mascot, Sequest) to match the experimental MS/MS spectra against a protein sequence database.

-

Crucially, use a custom database generated from the this compound gland transcriptome of the same or a closely related species. This dramatically improves the accuracy and completeness of toxin identification compared to relying solely on public databases.[6][8]

-

Perform label-free quantification by analyzing the spectral intensity or spectral counts of the identified peptides to determine the relative abundance of each toxin in the this compound.[18]

-

Case Study: α-Bungarotoxin and the Nicotinic Acetylcholine Receptor

Alpha-bungarotoxin (α-BTX), a key neurotoxin from the this compound of the many-banded krait (Bungarus multicinctus), is a classic example of a this compound component with profound pharmacological importance.[3] It is a potent and irreversible antagonist of the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction.[20] Its high affinity and specificity have made it an invaluable tool for studying the structure and function of these critical receptors.[3]

The binding of α-BTX to the α1 subunit of the nAChR physically obstructs the binding site for the neurotransmitter acetylcholine (ACh).[20][21] This competitive inhibition prevents the ion channel from opening, blocking neuromuscular transmission and leading to flaccid paralysis and respiratory failure.[20]

Conclusion and Future Directions

The integration of transcriptomics, proteomics, and sophisticated bioinformatics tools has revolutionized this compound research. The "venomics" approach provides a comprehensive framework for discovering the vast diversity of toxins in nature. As sequencing and mass spectrometry technologies continue to advance and become more accessible, the volume of data will grow, further emphasizing the need for robust and automated bioinformatic pipelines.[6][22] Future developments will likely focus on integrating genomic data for a more complete picture of toxin evolution, improving software for the analysis of post-translational modifications, and developing machine learning models to predict toxin function and therapeutic potential directly from sequence data. These advancements will continue to unlock the potential of this compound as a natural library of pharmacological compounds, paving the way for the next generation of life-saving drugs.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review and Database of Snake this compound Proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Bioinformatics-Aided Venomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Modern venomics—Current insights, novel methods, and future perspectives in biological and applied animal this compound research - PMC [pmc.ncbi.nlm.nih.gov]

- 6. taylorfrancis.com [taylorfrancis.com]

- 7. derangedphysiology.com [derangedphysiology.com]

- 8. A Protein Decomplexation Strategy in Snake this compound Proteomics | Springer Nature Experiments [experiments.springernature.com]

- 9. RNA-Sequencing of Snake this compound Glands | Springer Nature Experiments [experiments.springernature.com]

- 10. Alpha-bungarotoxin binding to acetylcholine receptor membranes studied by low angle X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dual Proteomics Strategies to Dissect and Quantify the Components of Nine Medically Important African Snake Venoms - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. Transcriptome profiling of this compound gland from wasp species: de novo assembly, functional annotation, and discovery of molecular markers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]

- 17. par.nsf.gov [par.nsf.gov]

- 18. Frontiers | Investigating Toxin Diversity and Abundance in Snake this compound Proteomes [frontiersin.org]

- 19. researchgate.net [researchgate.net]

- 20. α-Bungarotoxin - Wikipedia [en.wikipedia.org]

- 21. The mechanism for acetylcholine receptor inhibition by alpha-neurotoxins and species-specific resistance to alpha-bungarotoxin revealed by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Studying this compound Toxin Variation Using Accurate Masses from Liquid Chromatography–Mass Spectrometry Coupled with Bioinformatic Tools - PMC [pmc.ncbi.nlm.nih.gov]

Ethical Considerations in Venom Collection: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The procurement of venom is a critical prerequisite for a wide range of research and development activities, from fundamental toxinology to the discovery of novel therapeutic agents. However, the process of this compound collection from live animals necessitates a robust ethical framework to ensure the welfare of the animals involved is not compromised. This technical guide provides an in-depth overview of the ethical considerations paramount to this compound collection from snakes, spiders, and scorpions. It outlines detailed methodologies for various collection techniques, presents quantitative data to inform best practices, and offers a framework for minimizing animal stress and injury. Adherence to these principles is not only an ethical imperative but also crucial for ensuring the quality and reproducibility of scientific data derived from this compound research.

Core Ethical Principles: The 3Rs in this compound Collection

The internationally recognized principles of the 3Rs—Replacement, Reduction, and Refinement—provide a foundational ethical framework for the use of animals in research and are directly applicable to this compound collection.

-

Replacement: This principle encourages the use of non-animal methods wherever possible. While the complete replacement of live animals for this compound production is not yet feasible for most applications, researchers should consider in vitro methods for studying this compound components or cell-based assays for toxicity testing to reduce the reliance on this compound extracted from live animals. Long-term this compound gland organoid cultures that secrete toxins are an emerging alternative that could reduce the reliance on live extraction.

-

Reduction: This principle aims to minimize the number of animals used. This can be achieved through careful experimental design, the use of modern analytical techniques that require smaller this compound volumes, and by ensuring that each animal's this compound yield is maximized through optimized and humane collection methods. Sharing this compound resources among research groups can also contribute to a reduction in the number of animals required.

-

Refinement: This principle focuses on minimizing animal pain, suffering, and distress, and enhancing animal welfare. Refinement in this compound collection encompasses all aspects of animal husbandry, handling, the collection procedure itself, and post-procedure care. This guide places a strong emphasis on the refinement of this compound collection techniques.

Comparative Analysis of this compound Collection Methodologies

The choice of this compound collection method is a critical ethical consideration, with significant implications for animal welfare, this compound yield, and this compound quality. The three primary methods are manual extraction, electrical stimulation, and this compound gland dissection. The latter, being a terminal procedure, is generally considered ethically unacceptable for routine this compound collection and is only used in specific circumstances where "live collection" is not possible.[1]

Manual Extraction

This method involves the physical manipulation of the this compound glands to induce this compound expulsion.

-

Snakes: The handler restrains the snake's head and applies gentle pressure to the this compound glands, encouraging the snake to bite a collection vessel covered with a membrane.[2] While effective, this method requires highly skilled handlers to avoid causing injury to the snake's fangs, mouth, or this compound glands. Improper handling can lead to stress and physical trauma.

-

Spiders & Scorpions: Manual stimulation of the chelicerae (for spiders) or abdomen (for scorpions) can induce this compound release.[3] However, this method can be stressful for the animal and may result in the contamination of the this compound with digestive fluids or hemolymph.

Electrical Stimulation

This method uses a mild electrical current to stimulate the muscles surrounding the this compound glands, causing them to contract and expel this compound.

-

Snakes: Electrodes are placed on the snake's head near the this compound glands, and a brief, low-voltage stimulus is applied.[2] This method can yield high quantities of this compound but must be carefully calibrated to avoid causing pain or injury to the snake.

-

Spiders & Scorpions: Electrodes are applied to the cephalothorax (spiders) or the base of the telson (scorpions).[3][4] This is a common and efficient method for these smaller animals, but the electrical parameters (voltage, duration, frequency) must be optimized for each species to maximize yield and minimize harm.

Quantitative Comparison of Collection Methods

The selection of a collection method should be data-driven, balancing the need for high-quality this compound with the ethical imperative to minimize animal harm. The following tables summarize quantitative data comparing manual and electrical stimulation methods.

| Method | Animal Group | This compound Yield | This compound Quality | Potential for Animal Harm | References |

| Manual Extraction | Scorpions | Lower | High risk of hemolymph contamination (e.g., presence of hemocyanin). | High, due to potential for physical trauma. | [3][5] |

| Electrical Stimulation | Scorpions | Higher | Low risk of contamination; purer this compound. | Lower, when parameters are optimized. Considered a gentler method. | [3][5][6] |

| Parameter | Manual Stimulation (Scorpions) | Electrical Stimulation (Scorpions) | References |

| Average this compound Yield per Milking | Lower (specific values vary by species) | Higher (e.g., 0.3 mg per scorpion for A. crassicauda) | [3] |

| Contamination (Hemocyanin) | Present (indicating trauma) | Absent | [3][5] |

| Toxicity (LD50) | Lower (due to dilution with hemolymph) | Higher (more concentrated toxins) | [5] |

Experimental Protocols for Ethical this compound Collection

The following protocols are designed to provide a framework for conducting this compound collection in a manner that prioritizes animal welfare and researcher safety. These should be adapted to the specific species and institutional guidelines. All procedures should be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent ethical review body.

General Pre-Collection Protocol

-

Acclimatization: Animals should be allowed to acclimate to their captive environment for a minimum of two weeks before any procedures are performed.

-

Health Assessment: A visual health assessment should be conducted by a qualified individual. Animals showing signs of illness, injury, or stress should not be used for this compound collection.

-

Fasting: To prevent regurgitation, animals should not be fed for a period appropriate to their species' metabolic rate prior to this compound collection (e.g., 7-10 days for many snake species).

-

Environment: The collection area should be quiet, secure, and free from distractions to minimize stress.

Protocol for Electrical Stimulation of Snakes

-

Restraint: The snake should be gently but securely restrained using appropriate tools, such as a clear plastic tube, to minimize movement and stress. The head should be safely accessible.

-

Electrode Placement: Place the electrodes on the sides of the head, directly over the this compound glands.

-

Stimulation: Apply a low-voltage (e.g., 5-10 V), short-duration (e.g., 1-2 seconds) electrical pulse. The specific parameters should be optimized for the species and individual animal.

-

This compound Collection: Collect the expressed this compound in a sterile container.

-

Recovery: Immediately after collection, release the snake back into its enclosure.

Protocol for Manual Extraction from Spiders

-

Anesthesia (Optional but Recommended): Anesthetize the spider using carbon dioxide to minimize stress and movement.

-